3-(2-Bromoacetamido)phenylboronic acid, pinacol ester

Descripción general

Descripción

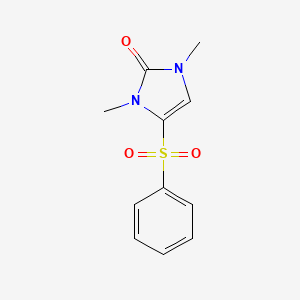

“3-(2-Bromoacetamido)phenylboronic acid, pinacol ester” is a chemical compound with the molecular formula C14H19BBrNO3 and a molecular weight of 340.02 . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H19BBrNO3 . More detailed structural analysis would require specific techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . Additionally, a radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 340.02 and a molecular formula of C14H19BBrNO3 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Hydrolysis Susceptibility and Stability

Boronic acids and their esters, including pinacol esters, play a significant role in drug design and drug delivery systems. However, their stability in water, especially at physiological pH, is a concern due to hydrolysis susceptibility. The stability of phenylboronic pinacol esters is influenced by the substituents on the aromatic ring and the pH, which accelerates hydrolysis at physiological pH. This aspect is critical for their pharmacological applications, necessitating careful consideration of their stability in aqueous environments (Achilli et al., 2013).

Phosphorescence Properties

An unexpected discovery revealed that simple arylboronic esters exhibit phosphorescence at room temperature in the solid state, challenging the general notion that heavy atoms or carbonyl groups are necessary for phosphorescent organic molecules. Theoretical calculations suggest that out-of-plane distortion in the excited state contributes to this phosphorescence. This finding opens new avenues for utilizing these compounds in organic electronics and photonics, updating the understanding of phosphorescent materials (Shoji et al., 2017).

Solubility Characteristics

The solubility of phenylboronic acid and its cyclic esters, including the pinacol ester, in various organic solvents has been extensively studied. These studies are vital for their application in organic synthesis, highlighting how solubility varies significantly with the choice of solvent, which impacts their reactivity and handling in synthetic procedures (Leszczyński et al., 2020).

Application in Suzuki-Miyaura Coupling

The compound's utility in facilitating the Suzuki-Miyaura coupling reaction exemplifies its role in creating complex molecular structures, including biaryl compounds and polymers. This application is crucial for synthesizing a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science components. The ability to form diazido-functionalized biaryl compounds through such coupling reactions demonstrates the compound's versatility and its potential in developing novel chemical entities (Hosoya et al., 2009).

Novel Polymeric Materials

The synthesis of boronate-terminated π-conjugated polymers using the Suzuki-Miyaura coupling polymerization showcases the compound's contribution to material science. These polymers, with boronic acid ester moieties at both ends, find applications in electronics and photonics, illustrating the compound's utility in creating advanced materials (Nojima et al., 2016).

Safety and Hazards

The safety information for “3-(2-Bromoacetamido)phenylboronic acid, pinacol ester” includes hazard statements such as H302 - H315 - H319 - H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Direcciones Futuras

As for future directions, the development of more efficient and diverse protocols for the functionalizing deboronation of alkyl boronic esters, including “3-(2-Bromoacetamido)phenylboronic acid, pinacol ester”, is a promising area of research . The potential applications of these compounds in various organic synthesis reactions present numerous opportunities for further exploration .

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their esters, such as this compound, are known to participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids and their esters are involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

As a boronic acid ester, it’s known to participate in suzuki–miyaura coupling reactions , which result in the formation of new carbon–carbon bonds .

Action Environment

It’s known that the hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological ph . This suggests that the pH of the environment could influence the stability and efficacy of the compound.

Propiedades

IUPAC Name |

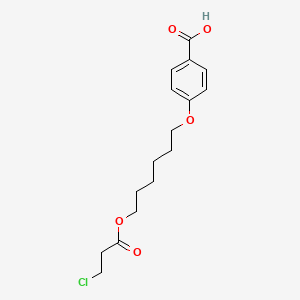

2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTPWSKSUQJQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139054 | |

| Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096331-74-5 | |

| Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)